molecular formula C16H15N3O3 B2804333 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903296-51-4

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2804333
CAS No.: 1903296-51-4
M. Wt: 297.314
InChI Key: KDFVUXMSBBAVCH-UHFFFAOYSA-N
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Description

1-[1-(1H-Indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with an azetidine ring linked to a 1H-indole-5-carbonyl group. This structure combines pharmacologically significant motifs:

  • Pyrrolidine-2,5-dione: Known for its role in bioactive molecules, including anticonvulsants, tyrosinase inhibitors, and anticancer agents .
  • Azetidine: A strained four-membered ring that enhances conformational rigidity and may improve target binding .
  • Indole-5-carbonyl: Indole derivatives exhibit diverse biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-3-4-15(21)19(14)12-8-18(9-12)16(22)11-1-2-13-10(7-11)5-6-17-13/h1-2,5-7,12,17H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFVUXMSBBAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the pyrrolidine-2,5-dione moiety, which can be achieved through cyclization reactions using suitable reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituents/Modifications Key Features Reference
1-[1-(1H-Indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione Azetidine + indole-5-carbonyl Conformational rigidity from azetidine; indole enhances bioactivity N/A
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione Direct indole-3-yl substitution Antimicrobial activity; synthesized via maleimide-indole coupling in acetic acid
1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Mannich base with pyridine Moderate antimicrobial activity; classical Mannich reaction synthesis
1-(2-(3-Methoxyphenyl)ethyl)pyrrolidine-2,5-dione Aryl-ethyl chain substitution Anticonvulsant and tyrosinase inhibitory properties
1-(Organothio)pyrrolidine-2,5-dione Thiolated substituents Versatile sulfurating agent for organic synthesis

Key Differences:

  • Azetidine vs.
  • Indole-5-carbonyl vs. Indole-3-yl : The indole-5-carbonyl group may alter electronic properties and target selectivity compared to indole-3-yl derivatives .

Table 2: Bioactivity Comparison

Compound Class Observed Activities Mechanism/Notes Reference
Indole-pyrrolidine-2,5-dione hybrids Antimicrobial (E. coli, Bacillus subtilis) Moderate activity; indole enhances membrane penetration
Mannich bases with pyridine Broad-spectrum antimicrobial Synergistic effects from pyridine and succinimide
Aryl-ethyl substituted derivatives Anticonvulsant, tyrosinase inhibition Likely via modulation of neurotransmitter pathways
N-(Organothio)succinimides Sulfenylation agents in organic synthesis Non-biological; used for C–S bond formation

Target Compound’s Hypothetical Activity:

  • Anticancer Potential: The indole moiety is associated with kinase inhibition (e.g., Aurora kinases), while pyrrolidine-2,5-dione derivatives are explored in cancer therapy .
  • Enhanced Selectivity : The azetidine ring may reduce off-target effects compared to less rigid analogs.

Crystallographic and Conformational Analysis

  • Crystal Packing : While the target compound’s structure is unreported in the evidence, similar derivatives (e.g., 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione) exhibit dihedral angles between aromatic and heterocyclic rings (~38°), influencing molecular stacking .
  • Torsional Angles : The azetidine ring likely imposes torsional constraints (e.g., C1–N1–C5–C12 angles near -60°), affecting binding pocket compatibility .

Biological Activity

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound consists of an indole moiety linked to an azetidine ring and a pyrrolidine-2,5-dione. This unique arrangement is believed to contribute significantly to its biological activity.

Pharmacological Properties

Recent studies have shown that derivatives of pyrrolidine-2,5-dione exhibit a range of pharmacological effects:

  • Serotonin Receptor Affinity : Compounds similar to this compound have demonstrated significant binding affinity for serotonin receptors, particularly the 5-HT_1A receptor. For instance, a related compound showed a Ki value of 128.0 nM for the 5-HT_1A receptor and 9.2 nM for the serotonin transporter (SERT) .
  • Dopamine Receptor Interaction : The compound also exhibits activity at dopamine receptors, with notable affinity for D_2 receptors. This dual activity suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole and azetidine components can enhance binding affinity and selectivity for specific receptors. For example, substituents at the C5 position of the indole ring have been shown to significantly impact receptor interactions and pharmacokinetic properties .

Data Table: Summary of Biological Activities

CompoundReceptor TypeKi (nM)Notes
This compound5-HT_1A128.0High affinity observed
Related Compound ASERT9.2Strong reuptake inhibition
Related Compound BD_251.0Significant interaction

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Antidepressant Activity : In vivo studies have demonstrated that compounds with similar structures can exert antidepressant effects through modulation of serotonergic and dopaminergic systems . These findings suggest that the target compound may also possess similar therapeutic benefits.
  • Neuroprotective Effects : Research indicates that indole derivatives can provide neuroprotective effects against oxidative stress and inflammation, which are critical in neurodegenerative diseases . This aspect warrants further investigation into the neuroprotective capabilities of this compound.

Q & A

Q. Critical factors :

  • Temperature control during cyclization (50–80°C) minimizes side-product formation .
  • Solvent polarity impacts reaction kinetics; DMF accelerates coupling but may require post-reaction neutralization .

Basic: How is the molecular structure of this compound characterized, and what techniques validate its configuration?

Structural validation relies on:

  • Spectroscopy : 1^1H/13^13C NMR to confirm indole, azetidine, and pyrrolidine-dione moieties. Key signals include:
    • Indole NH (~12 ppm, broad singlet) and carbonyls (170–175 ppm in 13^13C) .
  • X-ray crystallography : Resolves spatial arrangement, particularly the stereochemistry at the azetidine-pyrrolidine junction .
  • HRMS : Exact mass confirmation (e.g., C17_{17}H15_{15}N3_3O3_3 requires m/z 309.1112) .

Basic: What physicochemical properties are critical for formulating this compound in biological assays?

Key properties include:

  • Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers, necessitating solubilizers like cyclodextrins .
  • Stability : Hydrolytically sensitive at pH >8 due to the pyrrolidine-2,5-dione ring; storage at -20°C in inert atmospheres is recommended .
  • LogP : Predicted ~1.8 (ACD/Labs), indicating moderate membrane permeability .

Advanced: How can reaction pathways be optimized to enhance enantiomeric purity in derivatives?

Q. Methodological strategies :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands during azetidine functionalization to induce asymmetry .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Dynamic kinetic resolution : Palladium catalysts enable racemization and simultaneous asymmetric induction .

Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms >98% ee .

Advanced: What mechanistic hypotheses exist for its biological activity, and how are they tested?

Proposed mechanisms include:

  • Serotonin transporter (SERT) modulation : Radioligand binding assays (e.g., 3^3H-paroxetine displacement) quantify affinity .
  • Kinase inhibition : ATP-competitive assays using recombinant kinases (e.g., JAK2 or Aurora A) with IC50_{50} determination .
  • Cellular apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines .

Contradictions : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentrations in kinase screens) .

Advanced: How do researchers resolve contradictions in reported bioactivity data?

Case study : Conflicting SERT binding affinities (nM vs. µM range):

  • Variable factors : Cell membrane preparation (native vs. recombinant systems), ligand stability in assay buffers .
  • Resolution : Standardize protocols (e.g., HEK293 cells expressing human SERT) and include positive controls (e.g., fluoxetine) .

Statistical tools : Meta-analysis of dose-response curves with Hill slope adjustments accounts for assay heterogeneity .

Advanced: What methodologies assess its environmental persistence and ecotoxicological risks?

  • Biodegradation : OECD 301F test measures mineralization in activated sludge .
  • Aquatic toxicity : Daphnia magna acute immobilization assays (48-h EC50_{50}) and algal growth inhibition (OECD 201) .
  • Bioaccumulation : BCF (bioconcentration factor) calculated via octanol-water partitioning (log Kow) and in silico QSAR models .

Data gaps : Metabolite identification (e.g., LC-HRMS) is critical for understanding long-term ecological impacts .

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